molecular formula C13H18ClNO2 B13567320 Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride CAS No. 2803863-92-3

Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride

Cat. No.: B13567320
CAS No.: 2803863-92-3
M. Wt: 255.74 g/mol
InChI Key: MFUOUJWPFFVQBE-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-benzylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a benzyl substituent at position 3, an amino group, and a methyl ester at position 1. Its hydrochloride salt form improves solubility in polar solvents, facilitating synthetic manipulations .

Properties

CAS No.

2803863-92-3

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 1-amino-3-benzylcyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(14)8-11(9-13)7-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H

InChI Key

MFUOUJWPFFVQBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)CC2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions using reagents like ammonia or amines.

    Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl halides.

    Esterification: The carboxylate ester is formed through an esterification reaction involving carboxylic acids and alcohols.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl1-amino-3-benzylcyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs are compared below based on substituents, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituent (Position 3) Functional Group (Position 1) Molecular Weight Key Data
Methyl 1-amino-3-benzylcyclobutane-1-carboxylate hydrochloride (Target) Hypothetical: C₁₃H₁₇ClNO₂ Benzyl (CH₂C₆H₅) Methyl ester, Amino ~257.7* Not explicitly reported
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride C₁₂H₁₆ClNO₃ Benzyloxy (OCH₂C₆H₅) Carboxylic acid, Amino 257.71 Purity ≥95%, CAS 1207894-63-0
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride C₇H₁₃ClN₂O₂ Methylamino (NHCH₃) Methyl ester 192.65 (base) 1H-NMR (DMSO-d₆): δ 9.10 (brs), 80% yield
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride C₇H₁₃ClN₂O₃ Methoxy (OCH₃) Methyl ester, Amino 232.64 (base) CAS 1260387-16-3

*Molecular weight inferred from analogs; exact data unavailable.

Key Differences and Implications

(a) Benzyl vs. Benzyloxy Substituents
  • However, it lacks the ether oxygen, reducing hydrogen-bonding capacity .
  • Benzyloxy Analog : The oxygen atom in benzyloxy introduces polarity, improving aqueous solubility but limiting lipid bilayer diffusion.
(b) Ester vs. Carboxylic Acid
  • Target Compound (Methyl Ester) : The methyl ester group (COOCH₃) enhances lipophilicity and metabolic stability compared to carboxylic acids. Esters are prone to hydrolysis in vivo, which may limit bioavailability .
  • Carboxylic Acid Analog : The free acid (COOH) offers higher solubility in aqueous media but may require prodrug strategies for cellular uptake.
(c) Amino Group Modifications
  • Methylamino Derivative : The methylamino group (NHCH₃) reduces basicity compared to the primary amino group in the target compound, altering interaction with biological targets (e.g., enzymes or receptors).
(d) Methoxy Substituent

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